4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid
Description
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoic acid moiety
Properties
Molecular Formula |
C13H8F3NO2 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
4-pyridin-3-yl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-8(3-4-10(11)12(18)19)9-2-1-5-17-7-9/h1-7H,(H,18,19) |
InChI Key |
BFAXSKDNQKXKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Esterification and Transesterification
The carboxylic acid group undergoes esterification under acidic conditions, forming methyl or other alkyl esters. This reaction is critical for modifying solubility or enabling further derivatization.
| Reaction Conditions | Yield | Product | Source |
|---|---|---|---|
| Methanol, H₂SO₄, reflux (6–24 h) | 84–96% | Methyl ester | |
| Acetone, K₂CO₃, methyl iodide | 95% | Methyl ester (via transesterification) |
Key Findings :
-
Esterification proceeds efficiently with catalytic sulfuric acid in methanol, achieving >90% yields .
-
Transesterification with methyl iodide in acetone requires base activation (K₂CO₃) .
Hydrolysis of Derivatives
The acid can be regenerated from its ester or acyl chloride precursors via hydrolysis.
| Starting Material | Conditions | Yield | Source |
|---|---|---|---|
| Methyl ester | LiOH, H₂O/THF, 25°C, 2 h | 90–98% | |
| Acyl chloride | H₂O, room temperature | 85–95% |
Mechanistic Insight :
-
Alkaline hydrolysis (e.g., LiOH) cleaves esters quantitatively, while acyl chlorides hydrolyze spontaneously in water .
Amide Formation
The carboxylic acid reacts with amines to form amides, a key step in drug candidate synthesis.
| Amine | Coupling Agent | Yield | Application | Source |
|---|---|---|---|---|
| 1-(3-Amino-5-CF₃-phenyl)imidazole | KOtBu, DMF, 80°C | 75% | Kinase inhibitor intermediates | |
| Guanidine derivatives | Thermal cyclization | 58–77% | Pyrimidine-based therapeutics |
Notable Example :
-
Reaction with 1-(3-amino-5-trifluoromethylphenyl)-4-methylimidazole under basic conditions yields amides central to tyrosine kinase inhibitors like nilotinib .
Decarboxylation and Thermal Stability
The trifluoromethyl group enhances thermal stability but promotes decarboxylation at elevated temperatures.
| Conditions | Observation | Source |
|---|---|---|
| >200°C, inert atmosphere | CO₂ loss, forming aryl trifluoromethyl compound | |
| Acidic aqueous media | Stable (no decomposition) |
Implication :
-
Decarboxylation is minimal under standard synthetic conditions but becomes significant in high-temperature applications .
Metal-Catalyzed Coupling Reactions
The pyridin-3-yl group participates in Suzuki-Miyaura cross-couplings when the carboxylic acid is protected as an ester.
| Boronic Acid | Catalyst System | Yield | Product | Source |
|---|---|---|---|---|
| Pyridin-3-yl boronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 80% | Biaryl pyridine derivatives |
Optimized Protocol :
Salt Formation
The acid forms stable salts with inorganic bases, improving solubility for pharmaceutical formulations.
| Base | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| NaOH | H₂O, 25°C | Sodium salt | >500 mg/mL | |
| NH₄OH | EtOH/H₂O | Ammonium salt | 300 mg/mL |
Applications :
Electrophilic Aromatic Substitution
The trifluoromethyl and pyridine groups direct electrophilic substitution to specific positions.
| Reagent | Position of Substitution | Yield | Notes | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Meta to CF₃ | 60% | Nitration | |
| Cl₂, FeCl₃ | Ortho to pyridine | 45% | Chlorination |
Regioselectivity :
-
The electron-withdrawing CF₃ group deactivates the ring, favoring substitution at positions meta to itself and ortho to the pyridine nitrogen .
Coordination Chemistry
The pyridine nitrogen and carboxylate group enable metal coordination, relevant to catalysis or material science.
| Metal Salt | Ligand Ratio | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | MOF construction | |
| FeCl₃ | 1:1 | Oxidation catalysis |
Structural Insight :
Scientific Research Applications
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzoic acid: Lacks the pyridine ring, leading to different reactivity and applications.
4-(Pyridin-3-yl)-2-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .
Biological Activity
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a pyridine moiety contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is C12H8F3N O2, with a molecular weight of 251.19 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group allows for significant hydrophobic interactions, while the pyridine ring can engage in hydrogen bonding and π-π stacking, influencing enzyme inhibition or receptor modulation .
Antimicrobial Activity
Research has shown that compounds containing pyridine rings exhibit notable antimicrobial properties. For instance, studies have demonstrated that related pyridine derivatives possess significant antibacterial and antifungal activities, suggesting that 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid may similarly inhibit microbial growth .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid | Antibacterial | |
| 4-Amino-3-pyridinecarboxylic acid | Antiviral | |
| 2-Pyridyl benzoic acid | Antifungal |
Anti-inflammatory Potential
The structural components of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Study on Tuberculosis Resistance
A study highlighted the potential of pyridine-based compounds in combating Mycobacterium tuberculosis, focusing on their ability to inhibit specific enzymes critical for bacterial survival. The findings suggested that modifications in the pyridine structure could enhance efficacy against drug-resistant strains .
Structure-Activity Relationship (SAR) Analysis
Another investigation into the SAR of pyridine derivatives indicated that the introduction of electron-withdrawing groups like trifluoromethyl significantly improved antimicrobial potency. This emphasizes the importance of structural modifications in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
